Cas no 1562905-32-1 (2-Amino-n'-hydroxypentanimidamide)

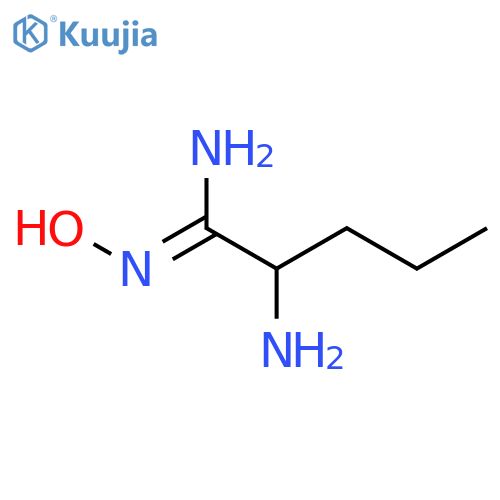

1562905-32-1 structure

商品名:2-Amino-n'-hydroxypentanimidamide

2-Amino-n'-hydroxypentanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-N'-hydroxypentanimidamide

- 1562905-32-1

- EN300-1291268

- Pentanimidamide, 2-amino-N-hydroxy-

- 2-Amino-n'-hydroxypentanimidamide

-

- インチ: 1S/C5H13N3O/c1-2-3-4(6)5(7)8-9/h4,9H,2-3,6H2,1H3,(H2,7,8)

- InChIKey: XRCMFMLCQBUXJB-UHFFFAOYSA-N

- ほほえんだ: O/N=C(/C(CCC)N)\N

計算された属性

- せいみつぶんしりょう: 131.105862047g/mol

- どういたいしつりょう: 131.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

- 密度みつど: 1.22±0.1 g/cm3(Predicted)

- ふってん: 215.7±42.0 °C(Predicted)

- 酸性度係数(pKa): 16.16±0.50(Predicted)

2-Amino-n'-hydroxypentanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1291268-250mg |

2-amino-N'-hydroxypentanimidamide |

1562905-32-1 | 250mg |

$513.0 | 2023-09-30 | ||

| Enamine | EN300-1291268-500mg |

2-amino-N'-hydroxypentanimidamide |

1562905-32-1 | 500mg |

$535.0 | 2023-09-30 | ||

| Enamine | EN300-1291268-100mg |

2-amino-N'-hydroxypentanimidamide |

1562905-32-1 | 100mg |

$490.0 | 2023-09-30 | ||

| Enamine | EN300-1291268-1000mg |

2-amino-N'-hydroxypentanimidamide |

1562905-32-1 | 1000mg |

$557.0 | 2023-09-30 | ||

| Enamine | EN300-1291268-2500mg |

2-amino-N'-hydroxypentanimidamide |

1562905-32-1 | 2500mg |

$1089.0 | 2023-09-30 | ||

| Enamine | EN300-1291268-1.0g |

2-amino-N'-hydroxypentanimidamide |

1562905-32-1 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1291268-5000mg |

2-amino-N'-hydroxypentanimidamide |

1562905-32-1 | 5000mg |

$1614.0 | 2023-09-30 | ||

| Enamine | EN300-1291268-10000mg |

2-amino-N'-hydroxypentanimidamide |

1562905-32-1 | 10000mg |

$2393.0 | 2023-09-30 | ||

| Enamine | EN300-1291268-50mg |

2-amino-N'-hydroxypentanimidamide |

1562905-32-1 | 50mg |

$468.0 | 2023-09-30 |

2-Amino-n'-hydroxypentanimidamide 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1562905-32-1 (2-Amino-n'-hydroxypentanimidamide) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量